8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine typically involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone. This reaction is often carried out in polar solvents such as methanol or ethanol under reflux conditions for 4-6 hours. An alternative method involves the use of microwave irradiation, which significantly reduces the reaction time to about 10 minutes at 150°C .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave reactors is also gaining popularity due to their efficiency and reduced energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
Comparison: Compared to its analogs, 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine exhibits unique properties due to the presence of both bromine and dichlorophenyl groups. These substituents enhance its reactivity and biological activity, making it a valuable compound in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C13H7BrCl2N2 |
---|---|
Molekulargewicht |
342.0 g/mol |
IUPAC-Name |
8-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-2-1-5-18-7-12(17-13(9)18)8-3-4-10(15)11(16)6-8/h1-7H |
InChI-Schlüssel |
NYNQOPXRULRSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.